5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022740 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022740 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of MFCD33022740 is designed to be scalable and efficient. The process involves large-scale reactions in controlled environments to maintain consistency and quality. The use of advanced equipment and technology ensures that the compound is produced with high purity and minimal impurities, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022740 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive functional groups, which interact with various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022740 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates and yields.
Major Products Formed: The major products formed from the reactions of MFCD33022740 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD33022740 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, MFCD33022740 is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of MFCD33022740 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
MFCD33022740 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other triazolo ring derivatives and methanesulfonate compounds, which may have similar reactivity but differ in their stability and specific applications. The uniqueness of MFCD33022740 lies in its combination of stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.
List of Similar Compounds:- Triazolo ring derivatives
- Methanesulfonate compounds
- Other stable and reactive organic compounds
Eigenschaften
Molekularformel |
C13H13BrN2O4 |
---|---|
Molekulargewicht |
341.16 g/mol |
IUPAC-Name |
5-bromo-4-(3,4,5-trimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O4/c1-18-8-4-7(5-9(19-2)12(8)20-3)11-13(14)16-10(6-17)15-11/h4-6H,1-3H3,(H,15,16) |
InChI-Schlüssel |
VWBNHGTVHFRSOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.